molecular formula C11H18FNO4 B6254849 2-[(2S,4S)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidin-2-yl]acetic acid CAS No. 2165730-97-0

2-[(2S,4S)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidin-2-yl]acetic acid

Cat. No. B6254849
CAS RN: 2165730-97-0
M. Wt: 247.3
InChI Key:
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Description

The compound “2-[(2S,4S)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidin-2-yl]acetic acid” is a chiral molecule that has been studied for its potential applications in the field of green manufacturing . It is an important intermediate for the anti-HCV drug Velpatasvir .


Synthesis Analysis

An effective approach to separate the chiral compound from its mixed isomers was developed for the first time, eliminating the need for salinization and dissociation processes and several organic solvents with water . This new approach exhibits a remarkable 17.4% increase in yield, a 43.3% rise in atom economy (AE), a 43.3% improvement in reaction mass efficiency (RME), and a substantial 32.0 g g −1 reduction in process mass intensity (PMI) .


Chemical Reactions Analysis

The compound is involved in the synthesis of the anti-HCV drug Velpatasvir . The synthesis process involves the separation of the compound from its mixed isomers .

Future Directions

The compound has been studied for its potential applications in green manufacturing, particularly in the synthesis of the anti-HCV drug Velpatasvir . Future research may focus on improving the synthesis process and exploring other potential applications of the compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(2S,4S)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidin-2-yl]acetic acid involves the protection of the amine group, followed by the addition of a carboxylic acid group to the pyrrolidine ring. The tert-butoxycarbonyl (Boc) group is used as a protecting group for the amine group, and the carboxylic acid group is added using a Grignard reaction with a suitable precursor.", "Starting Materials": [ "4-fluoropyrrolidine", "tert-butyl chloroformate", "magnesium", "ethyl acetate", "acetic acid", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "methanol" ], "Reaction": [ "Protection of the amine group with Boc: 4-fluoropyrrolidine is reacted with tert-butyl chloroformate in the presence of a base such as sodium hydroxide to form the Boc-protected amine.", "Preparation of the Grignard reagent: Magnesium is reacted with ethyl acetate in diethyl ether to form magnesium ethoxide. This is then reacted with 4-fluoropyrrolidine-Boc to form the Grignard reagent.", "Addition of the carboxylic acid group: Acetic acid is reacted with the Grignard reagent in the presence of a catalyst such as copper iodide to form the desired product, 2-[(2S,4S)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidin-2-yl]acetic acid.", "Deprotection of the Boc group: The Boc group is removed using hydrochloric acid in methanol to yield the final product, 2-[(2S,4S)-1-carboxy-4-fluoropyrrolidin-2-yl]acetic acid." ] }

CAS RN

2165730-97-0

Product Name

2-[(2S,4S)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidin-2-yl]acetic acid

Molecular Formula

C11H18FNO4

Molecular Weight

247.3

Purity

95

Origin of Product

United States

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